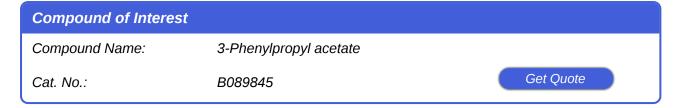


Spectroscopic Profile of 3-Phenylpropyl Acetate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Phenylpropyl acetate**, a common fragrance and flavoring agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural elucidation of **3-Phenylpropyl acetate** is corroborated by the following spectroscopic data, which are summarized in the tables below for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for **3-Phenylpropyl Acetate** (Solvent: CDCl₃)



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.33 - 7.17	m	-	5H	Ar-H
4.08	t	6.5	2H	-O-CH ₂ -
2.68	t	7.6	2H	Ar-CH ₂ -
2.05	S	-	3H	-C(=O)-CH₃
1.97	quint	7.5	2H	-CH2-CH2-CH2-

Table 2: ¹³C NMR Spectroscopic Data for **3-Phenylpropyl Acetate** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Carbon Atom Assignment	
171.1	C=O	
141.1	Quaternary Ar-C	
128.4	Ar-CH	
128.3	Ar-CH	
126.0	Ar-CH	
63.8	-O-CH ₂ -	
32.1	Ar-CH ₂ -	
30.1	-CH2-CH2-CH2-	
20.9	-C(=O)-CH₃	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for 3-Phenylpropyl Acetate



Wavenumber (cm⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1735	Strong	Ester C=O stretch
~1240	Strong	Ester C-O stretch
~1600, ~1495, ~1450	Medium-Weak	Aromatic C=C bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data (Electron Ionization - EI) for 3-Phenylpropyl Acetate

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Proposed Fragment
178	~10	[M] ⁺ (Molecular Ion)
118	100	[C ₉ H ₁₀] ⁺
117	~73	[C ₉ H ₉] ⁺
91	~34	[C ₇ H ₇]+ (Tropylium ion)
43	~41	[CH₃CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:



- Accurately weigh 5-25 mg of 3-Phenylpropyl acetate for ¹H NMR or 20-50 mg for ¹³C NMR.
 [1]
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[1]
- Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
- Transfer the filtered solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Tune and match the probe to the desired nucleus (¹H or ¹³C).
- Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[1]

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place one to two drops of neat 3-Phenylpropyl acetate onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first to create a thin liquid film.
- Carefully place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

Data Acquisition:



- Record a background spectrum of the empty spectrometer.
- Place the sample holder with the prepared salt plates into the instrument's beam path.
- Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
- The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction and Ionization:

- The 3-Phenylpropyl acetate sample is introduced into the mass spectrometer, often via a
 gas chromatograph (GC-MS) for separation from any impurities.
- In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).
- This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]+) and various fragment ions.

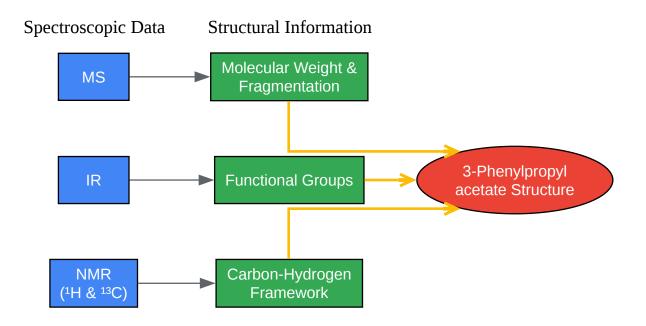
Mass Analysis and Detection:

- The positively charged ions are accelerated by an electric field into the mass analyzer.
- The mass analyzer, typically a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.
- A detector at the end of the mass analyzer records the abundance of each ion at a specific m/z value.
- The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Visualization of Methodologies



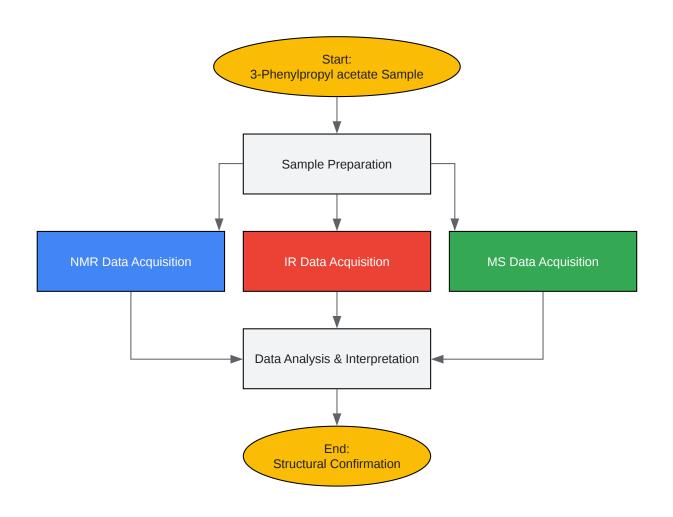
The following diagrams illustrate the logical flow of spectroscopic analysis and a general experimental workflow.



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Caption: Logical relationship of spectroscopic data to the structural elucidation of **3-Phenylpropyl acetate**.





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Caption: Generalized experimental workflow for the spectroscopic analysis of **3-Phenylpropyl acetate**.

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References



- 1. orgchemboulder.com [orgchemboulder.com]
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